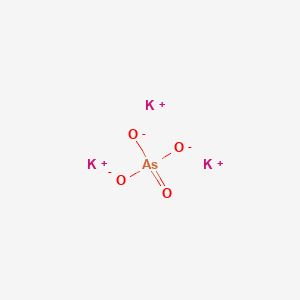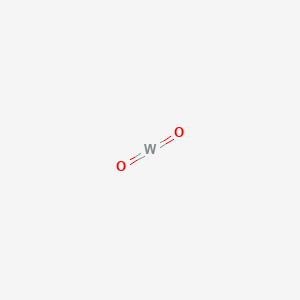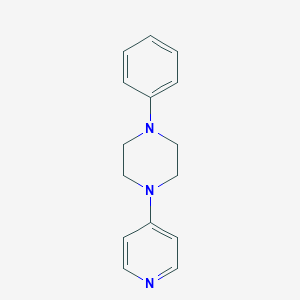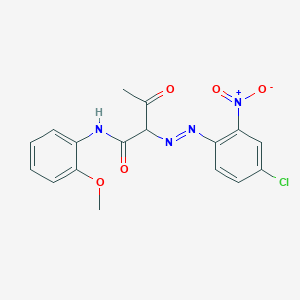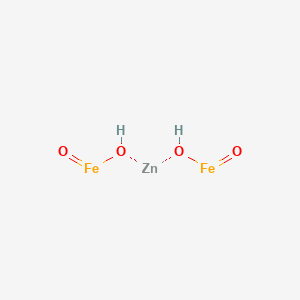
酸化鉄亜鉛
説明
Zinc Iron Oxide is a mixed metal oxide with the formula Fe2O4Zn . It is used as pigments, especially in applications related to heat stability. It is also used in high corrosion-resistant coatings . Zinc Iron Oxide nanoparticles are chemically stable and exhibit superparamagnetic properties .
Synthesis Analysis
Zinc-doped iron oxide nanostructures are prepared using a simple, cost-effective method of two-step anodization . The effect of zinc doping on the structure and morphology of iron oxide nanostructure is analyzed with the help of X-ray diffraction, Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and field emission scanning electron microscopy .
Molecular Structure Analysis
The effect of zinc doping on the structure and morphology of iron oxide nanostructure is analyzed with the help of X-ray diffraction, Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and field emission scanning electron microscopy .
Chemical Reactions Analysis
Zinc Iron Oxide has been used as a water decontaminating agent through adsorption and photocatalysis . The mechanism of action of ZnO involves the production of reactive oxygen species, which elevates membrane lipid peroxidation that causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability .
Physical And Chemical Properties Analysis
Zinc Iron Oxide is a white, powdery mineral that is insoluble in water . It is used as an additive in numerous materials and products including cosmetics, food supplements, rubbers, plastics, ceramics, glass, cement, lubricants .
科学的研究の応用
生体医学的用途
酸化鉄亜鉛は、生体医学分野で幅広い用途があります . その抗菌性、抗真菌性、抗癌性、抗炎症性、創傷治癒特性で知られています . 酸化鉄亜鉛のナノ粒子は、小さな粒子サイズ、高い強度、反応性、感度、特異性、安定性などの独自の特性を持ち、これらの用途に適しています .
バイオセンサー用途
ナノチューブ、ナノプレート、ナノワイヤー、ナノポーラス材料などの酸化鉄亜鉛ナノ構造体は、バイオセンサー用途において大きな関心を集めています . それらは、無毒性、生体安全性、高い電子移動能力、優れた生体適合性、感度の向上、製造の容易さ、低コストなどの特徴があります .
ゴム生産
酸化鉄亜鉛は、ゴムの生産によく使用されます . ゴムの強度と耐久性を高め、製造プロセスにおいて不可欠な成分となっています .
セラミックとガラスの製造
酸化鉄亜鉛は、セラミックやガラスの製造にも使用されます . これらの材料の硬度と剛性に貢献し、より耐久性と長寿命を実現しています .
日焼け止めと化粧品
作用機序
Target of Action
Zinc iron oxide (ZnO-Fe2O3) is a composite material that has been used in various applications due to its unique properties. The primary targets of ZnO-Fe2O3 are often dependent on the specific application. For instance, in environmental applications, ZnO-Fe2O3 targets pollutants such as heavy metals and pesticides for removal . In the realm of nanotechnology, ZnO-Fe2O3 targets specific cellular components, such as zinc transporters, to influence cellular homeostasis .
Mode of Action
The interaction of ZnO-Fe2O3 with its targets can be complex and multifaceted. For instance, in the context of environmental decontamination, ZnO-Fe2O3 nanoparticles can adsorb pollutants, effectively removing them from the environment . In biological systems, ZnO-Fe2O3 can influence cellular zinc homeostasis by interacting with zinc transporters . This interaction can lead to changes in cellular function and metabolism.
Biochemical Pathways
ZnO-Fe2O3 can affect several biochemical pathways. For instance, it can influence the homeostasis of zinc ions (Zn2+), which are essential for many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Additionally, ZnO-Fe2O3 nanoparticles can influence the activities of ROS scavenging enzymes, which help in maintaining cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of ZnO-Fe2O3 involves its absorption, distribution, metabolism, and excretion (ADME). They are mainly distributed to organs such as the liver, lung, and kidney within 72 hours without any significant difference being found according to particle size or rat gender . Most of the nanoparticles are excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .
Result of Action
The result of ZnO-Fe2O3 action can vary depending on the context. In environmental applications, the result is the effective removal of pollutants . In biological systems, the action of ZnO-Fe2O3 can lead to changes in cellular function and metabolism, potentially influencing health outcomes .
Action Environment
The action of ZnO-Fe2O3 can be influenced by various environmental factors. For instance, in water decontamination, the efficacy of ZnO-Fe2O3 can be affected by the presence of other contaminants . In biological systems, factors such as pH, temperature, and the presence of other ions can influence the action of ZnO-Fe2O3 .
生化学分析
Biochemical Properties
Zinc Iron Oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in tomato plants, Zinc Iron Oxide nanoparticles have been found to upregulate the expression of genes involved in nutrient element transport, carbon/nitrogen metabolism, and secondary metabolism .
Cellular Effects
Zinc Iron Oxide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Zinc Iron Oxide nanoparticles have been observed to improve tomato growth by increasing the chlorophyll content and photosystem II activity .
Metabolic Pathways
Zinc Iron Oxide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, Zinc Iron Oxide nanoparticles have been found to increase iron accumulation in tomato leaves .
特性
IUPAC Name |
hydroxy(oxo)iron;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.2H2O.2O.Zn/h;;2*1H2;;;/q2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHIEIYUJKFQS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Fe]=O.O[Fe]=O.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12063-19-3 | |
| Record name | Iron zinc oxide (Fe2ZnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron zinc oxide (Fe2ZnO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diiron zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of zinc iron oxide?
A1: The molecular formula of zinc iron oxide is ZnFe2O4. It has a molecular weight of 241.08 g/mol.
Q2: What spectroscopic data is available for characterizing zinc iron oxide?
A2: Several spectroscopic techniques are employed for characterizing ZnFe2O4, including:* X-ray diffraction (XRD): Reveals the crystalline structure and phase purity of ZnFe2O4 nanoparticles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]* Fourier transform infrared (FTIR) spectroscopy: Identifies functional groups and chemical bonds present in ZnFe2O4. [, , , , , , , , , , , , , , , , , , , , , ]* Transmission electron microscopy (TEM): Provides insights into the morphology, size, and distribution of ZnFe2O4 nanoparticles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]* UV-Vis spectroscopy: Determines the optical properties, such as band gap energy, of ZnFe2O4. [, , , , , , , , , , , , , , , , , , , ]
Q3: What are the potential applications of zinc iron oxide in different fields?
A4: ZnFe2O4 exhibits versatility in its applications, including:* Water treatment: As a nano-material additive for enhancing ultrafiltration membrane performance for water treatment and desalination. []* Lithium-ion batteries: As an anode material due to its lithium storage capabilities. [, ]* Sensors: In enzyme-free glucose sensors and other sensing applications. []* Catalysis: As a catalyst in various organic reactions, including oxidative dehydrogenation and synthesis of ethylene carbonate. [, ] * Biomedical applications: Exhibiting anti-inflammatory and antioxidant activities. []
Q4: What catalytic properties make zinc iron oxide useful in organic synthesis?
A5: ZnFe2O4 exhibits promising catalytic activity in reactions like:* Oxidative dehydrogenation of butenes: The addition of zinc to iron oxide increases the selectivity for this reaction. []* Synthesis of ethylene carbonate: ZnFe2O4, often in combination with ZnO, effectively catalyzes the synthesis of ethylene carbonate from urea and ethylene glycol. []
Q5: How does the reaction mechanism of zinc iron oxide contribute to its catalytic activity?
A6: The specific reaction mechanisms depend on the reaction being catalyzed. For instance, in the synthesis of ethylene carbonate, ZnFe2O4 and ZnO work synergistically, promoting the reaction through a two-step process involving the formation of intermediate compounds. []
Q6: Are there computational studies on zinc iron oxide?
A6: While computational studies on ZnFe2O4 are less prevalent in the provided research papers, computational chemistry techniques like Density Functional Theory (DFT) can be utilized to investigate electronic structure, surface properties, and reaction mechanisms. This information can guide the development of new catalysts and materials.
Q7: How does modifying the structure of zinc iron oxide affect its properties?
A8: Structural modifications, such as doping with other metals like nickel or manganese, can significantly influence the properties of ZnFe2O4. [, ] For instance, doping can affect the material's magnetic properties, particle size, and catalytic activity.
Q8: What formulation strategies are employed to improve the stability or bioavailability of zinc iron oxide in specific applications?
A9: Researchers utilize various strategies to tailor ZnFe2O4 properties for specific applications. Some examples include:* Carbon coating: Enhances the stability and electrochemical performance of ZnFe2O4 in lithium-ion batteries. []* Polymer matrix embedding: Improves processability and can enhance specific properties depending on the polymer used. [, , , ]* Surfactant modification: Improves dispersion and prevents agglomeration of nanoparticles. [, ]
Q9: Are there environmental concerns associated with zinc iron oxide?
A10: While ZnFe2O4 itself is considered relatively benign, the production and disposal of nanoparticles, in general, require careful consideration due to potential ecotoxicological effects. [, ] Research is ongoing to understand and mitigate any negative environmental impacts.
Q10: What analytical techniques are used to characterize and quantify zinc iron oxide?
A11: In addition to the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize ZnFe2O4:* Thermogravimetric analysis (TGA): Quantifies mass loss upon heating, providing insights into the composition and thermal stability. []* X-ray energy dispersive spectroscopy (EDAX): Determines elemental composition and distribution within the material. []* Dynamic Mechanical Analysis (DMA): Assesses the mechanical properties of ZnFe2O4 composites. []* Broadband Dielectric Spectroscopy (BDS): Investigates the dielectric response of ZnFe2O4 nanocomposites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


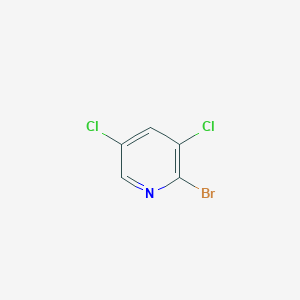
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
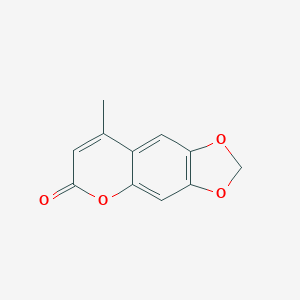
![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)

